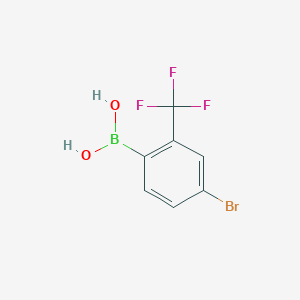

4-Bromo-2-(trifluoromethyl)phenylboronic acid

CAS No.: 1394346-22-5

Cat. No.: VC3396334

Molecular Formula: C7H5BBrF3O2

Molecular Weight: 268.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394346-22-5 |

|---|---|

| Molecular Formula | C7H5BBrF3O2 |

| Molecular Weight | 268.83 g/mol |

| IUPAC Name | [4-bromo-2-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H |

| Standard InChI Key | CSIDLWXFPCSSOK-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O |

Introduction

Chemical Properties and Structure

4-Bromo-2-(trifluoromethyl)phenylboronic acid is identified by its Chemical Abstracts Service (CAS) number 1394346-22-5 . The compound has a molecular formula of C7H4BBrF3O2, which corresponds to its structure consisting of a phenyl ring with three specific substituents: a boronic acid group (-B(OH)2) directly attached to the ring, a bromine atom at the para (4) position, and a trifluoromethyl group (-CF3) at the ortho (2) position .

The molecular weight of this compound can be calculated based on its constituent atoms: carbon (7 × 12.011 g/mol), hydrogen (4 × 1.008 g/mol), boron (1 × 10.811 g/mol), bromine (1 × 79.904 g/mol), fluorine (3 × 18.998 g/mol), and oxygen (2 × 15.999 g/mol). This gives a total molecular weight of approximately 286-287 g/mol.

Table 1: Chemical Properties of 4-Bromo-2-(trifluoromethyl)phenylboronic acid

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group. The trifluoromethyl group, in particular, is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This creates an electron-deficient center at the 2-position of the phenyl ring. Similarly, the bromine atom at the 4-position also withdraws electron density from the ring, though to a lesser extent than the trifluoromethyl group. These electronic effects influence the reactivity of the boronic acid moiety, potentially making it more Lewis acidic compared to less substituted phenylboronic acids.

Applications in Organic Synthesis

4-Bromo-2-(trifluoromethyl)phenylboronic acid serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond formation reactions. Its primary application is in cross-coupling reactions, especially the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in organic synthesis. It involves the coupling of an organohalide with a boronic acid under palladium(0) catalysis in the presence of a base . The reaction offers several advantages:

-

Mild reaction conditions

-

Tolerance of various functional groups

-

Use of readily available and low-toxicity reagents

-

High yields and selectivity

In the context of 4-Bromo-2-(trifluoromethyl)phenylboronic acid, this compound can participate in the Suzuki-Miyaura reaction in two ways:

-

As the boronic acid component, reacting with various aryl or vinyl halides to form compounds containing the 4-bromo-2-(trifluoromethyl)phenyl moiety

-

Potentially through its bromine functionality, allowing for sequential coupling reactions where the bromine can be utilized in a second coupling step

Other Synthetic Applications

Besides the Suzuki-Miyaura coupling, 4-Bromo-2-(trifluoromethyl)phenylboronic acid may find use in other synthetic transformations:

-

Oxidation to form the corresponding phenol derivative

-

Conversion to other boron derivatives for specialized applications

-

Functionalization of the bromine position through various metal-catalyzed transformations

Role in Pharmaceutical Synthesis

The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and binding selectivity of drug candidates. The inclusion of this group, along with the versatile boronic acid functionality, makes 4-Bromo-2-(trifluoromethyl)phenylboronic acid potentially valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological Activities and Research

While the search results provide limited information on specific biological activities of 4-Bromo-2-(trifluoromethyl)phenylboronic acid itself, we can discuss potential areas of interest based on the general properties of boronic acids and trifluoromethyl-containing compounds.

Applications in Medicinal Chemistry

The trifluoromethyl group is frequently incorporated into drug candidates due to its ability to enhance several pharmacological properties:

-

Increased lipophilicity, improving membrane permeability

-

Enhanced metabolic stability against oxidative degradation

-

Altered binding properties to target proteins

-

Modulation of pKa values of neighboring functional groups

These properties, combined with the versatile chemistry of the boronic acid group and the bromine substituent, position 4-Bromo-2-(trifluoromethyl)phenylboronic acid as a potentially valuable building block in medicinal chemistry research.

Comparison with Similar Compounds

Table 2: Comparison of 4-Bromo-2-(trifluoromethyl)phenylboronic acid with Similar Compounds

Electronic Effects

The electronic properties of these compounds vary significantly based on the number, type, and position of substituents:

-

The presence of multiple electron-withdrawing groups (EWGs) like trifluoromethyl and halogens increases the electron deficiency of the aromatic ring

-

The position of these groups relative to the boronic acid functionality affects its Lewis acidity and reactivity in coupling reactions

-

Compounds with electron-donating groups (like methyl) at the 4-position would have different electronic properties compared to those with electron-withdrawing groups at the same position

Steric Effects

The steric environment around the boronic acid group differs among these compounds:

-

2,6-Bis(trifluoromethyl)phenylboronic acid has significant steric hindrance around the boronic acid group due to the presence of two bulky CF3 groups in ortho positions

-

4-Bromo-2-(trifluoromethyl)phenylboronic acid has moderate steric hindrance with one ortho CF3 group

-

Compounds with substituents at meta positions relative to the boronic acid group have less direct steric influence on the reactivity of the boronic acid

Applications in Research

Different substitution patterns can be advantageous for specific applications:

-

Compounds with multiple electron-withdrawing groups might show enhanced reactivity in certain coupling reactions

-

The presence of additional functional groups (like halogens) provides handles for further functionalization

-

Varying electronic properties can be exploited to tune reactivity, solubility, and biological properties for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume